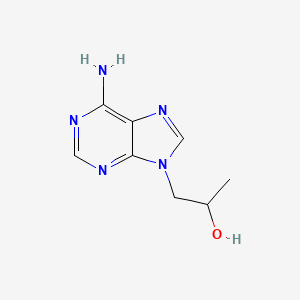

9-(2-Hydroxypropyl)adenine

Descripción

Significance of Adenine (B156593) Derivatives in Biological Systems and Pharmaceutical Research

Adenine, a fundamental purine (B94841) base, is a cornerstone of life, forming an integral part of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine (B11128) triphosphate (ATP). academie-sciences.frdrugbank.com Its derivatives, compounds structurally related to adenine, are ubiquitous in nature and play critical roles in various physiological processes. researchgate.netwikipedia.org These molecules are not only essential for genetic information storage and energy transfer but also for cellular signaling, as seen with cyclic adenosine monophosphate (cAMP), and as components of vital coenzymes such as NAD and FAD. academie-sciences.frdrugbank.com

The inherent biological importance of the adenine scaffold has made it a privileged structure in medicinal chemistry and pharmaceutical research. academie-sciences.fr Scientists have extensively modified the adenine structure to create analogs—molecules that mimic natural adenine derivatives—to develop new therapeutic agents. academie-sciences.frontosight.ai These synthetic derivatives can interact with, inhibit, or modulate the function of enzymes and proteins involved in disease pathways. academie-sciences.frresearchgate.net Consequently, adenine analogs have been successfully developed into a wide range of drugs, including antiviral and anticancer agents that work by inhibiting DNA or RNA synthesis. academie-sciences.fr The versatility of the adenine framework continues to drive research into new treatments for a multitude of diseases. academie-sciences.frontosight.ai

Overview of 9-(2-Hydroxypropyl)adenine as a Synthetic Intermediate and Purine Analog

This compound (9-HP-A) is a synthetic compound recognized as an acyclic purine nucleoside analog. tcichemicals.comdrugbank.com Its structure consists of a purine base (adenine) linked at the N9 position to a hydroxypropyl side chain. ontosight.ai This modification, where a flexible aliphatic chain replaces the ribose sugar found in natural nucleosides, gives the molecule unique chemical and biological properties. ontosight.ainih.gov

A primary and significant application of 9-HP-A, specifically its (R)-enantiomer, is its role as a key synthetic intermediate in the production of Tenofovir (B777). tcichemicals.compharmaffiliates.comgoogle.com Tenofovir is a widely used nucleotide reverse transcriptase inhibitor for the treatment of viral infections. The synthesis of Tenofovir often involves 9-HP-A as a starting material or a crucial precursor in the synthetic pathway. tcichemicals.comgoogle.com

As a purine analog, 9-HP-A has also been a subject of scientific investigation for its own biological activities. Research has demonstrated that certain adenine analogs with aliphatic side chains possess antiviral properties. ontosight.ainih.gov For instance, the related compound (S)-9-(2,3-dihydroxypropyl)adenine has shown a broad spectrum of antiviral activity against both DNA and RNA viruses. nih.gov Studies have also explored the inhibitory effects of 9-HP-A derivatives on the replication of plant viruses, such as the potato virus X. nih.gov These findings highlight the compound's importance not only as a building block for other pharmaceuticals but also as a molecule of interest in the ongoing search for new antiviral agents.

Chemical Properties of (R)-9-(2-Hydroxypropyl)adenine

| Property | Value | Source |

|---|---|---|

| CAS Number | 14047-28-0 | ontosight.aipharmaffiliates.comnih.gov |

| Molecular Formula | C8H11N5O | ontosight.aipharmaffiliates.comnih.gov |

| Molecular Weight | 193.21 g/mol | pharmaffiliates.comnih.govchemicalbook.com |

| IUPAC Name | (2R)-1-(6-amino-9H-purin-9-yl)propan-2-ol | drugbank.comnih.gov |

| Synonyms | (R)-6-Amino-9-(2-hydroxypropyl)purine | tcichemicals.compharmaffiliates.comtcichemicals.com |

| Physical State | White to Almost white powder or crystal | tcichemicals.compharmaffiliates.com |

| Melting Point | 198.0 to 202.0 °C | tcichemicals.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(6-aminopurin-9-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZYTEBKXLVLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 2 Hydroxypropyl Adenine

Chemical Synthesis Approaches for 9-(2-Hydroxypropyl)adenine

Chemical synthesis strategies primarily revolve around the alkylation of the adenine (B156593) ring. A significant challenge in this approach is controlling the site of alkylation, as adenine possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9).

Alkylation Strategies for N(9)-Substitution

The direct alkylation of adenine is a common method to introduce the 2-hydroxypropyl side chain. This typically involves reacting adenine with a suitable electrophile, such as propylene (B89431) oxide or its derivatives. The reaction of adenine with an alkyl halide in the presence of a base is a frequently employed strategy. researchgate.net However, this often leads to a mixture of regioisomers, with the N(9)-alkylated adenine being a major product in polar aprotic solvents. researchgate.net

The choice of the alkylating agent and reaction conditions plays a critical role in the product distribution. For instance, the use of propylene carbonate as an alkylating agent for adenine in the presence of a base like sodium hydroxide (B78521) in dimethylformamide (DMF) has been reported for the synthesis of this compound. acs.org

Regioselective Synthesis Protocols

Achieving regioselectivity in the alkylation of adenine is paramount to maximizing the yield of the desired N(9)-isomer. The regioselectivity is influenced by factors such as the solvent, the nature of the base, and the presence of protecting groups.

The alkylation of adenine in neutral or slightly basic conditions tends to favor the formation of N(3)-substituted products, while the reaction of the adenine anion, typically generated by a stronger base, leads to a mixture of N(9) and N(7) derivatives. rsc.org In polar solvents, N(7) substitution is energetically favored, whereas in nonpolar solvents and in the gas phase, N(9) substitution is slightly more probable. rsc.org The use of mineral hydrides and carbonates as bases for the activation of adenine in alkylation reactions can provide high to moderate regioselectivity for the N(9) derivatives. rsc.org

To enhance N(9)-regioselectivity, strategies involving the use of bulky protecting groups on the C6-substituent of the purine (B94841) ring have been explored. Larger groups at the C-6 position can sterically hinder alkylation at the N(7) position, thereby favoring N(9)-alkylation. scispace.com For example, a highly regioselective N(9)-alkylation was achieved with 2-amino-6-[(4-chlorophenyl)sulfanyl]purine. scispace.com Another approach involves the direct alkylation of N(6)-[(dimethylamino)methylene]adenine to prepare N(7)-regioisomers, while the alkylation of adenine followed by protection of the amino group can yield the N(9)-regioisomers. researcher.life

| Factor | Influence on Regioselectivity |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) generally favor N(9)-alkylation. researchgate.net |

| Base | Stronger bases that form the adeninate anion lead to N(9) and N(7) products. rsc.org |

| Protecting Groups | Bulky groups at the C6 position can sterically direct alkylation to the N(9) position. scispace.com |

Production Scale Methodologies

On a commercial scale, the synthesis of (R)-9-(2-hydroxypropyl)adenine has been optimized to improve yield and process robustness. One such process involves the reaction of adenine with (R)-propylene carbonate in the presence of sodium hydroxide in DMF at an elevated temperature of 120 °C. acs.org In this process, an excess of (R)-propylene carbonate is used to drive the reaction to completion. acs.org A significant impurity formed in this reaction is the N(7)-regioisomer. acs.org

Another patented method for the preparation of (R)-(+)-9-(2-hydroxypropyl)adenine involves the reaction of 6-chloropurine (B14466) with bromoacetone (B165879) to yield 6-chloro-9-(acetonyl)-purine. This intermediate then undergoes asymmetric reductive hydrogenation to give (R)-(+)-6-chloro-9-(2-hydroxypropyl)purine, which is subsequently converted to the final product via ammonolysis. google.com

Enantioselective Synthesis of (R)-9-(2-Hydroxypropyl)adenine

For the production of antiviral drugs like Tenofovir (B777), the (R)-enantiomer of this compound is the required chiral intermediate. researchgate.net Enzymatic methods have emerged as a highly efficient and selective approach for the synthesis of this specific enantiomer.

Enzyme-Catalyzed Reduction Methods

Enzyme-catalyzed reduction of a prochiral ketone precursor is a key strategy for the enantioselective synthesis of (R)-9-(2-hydroxypropyl)adenine. This biocatalytic approach offers high enantioselectivity under mild reaction conditions. researchgate.net

Ketoreductases (KREDs), which are NAD(P)H-dependent enzymes, are widely used for the asymmetric reduction of ketones to chiral alcohols. researchgate.net In the synthesis of (R)-9-(2-hydroxypropyl)adenine, a common precursor is 9-(acetonyl)adenine or a similar ketone-containing purine derivative.

The ketoreductase LfSDR1, from Lactobacillus fermentum, has been successfully employed for the enantioselective reduction of the ketone precursor to (R)-9-(2-hydroxypropyl)adenine. researchgate.netresearchgate.net Structure-guided rational design of LfSDR1 has been performed to enhance its catalytic performance at high substrate loadings, making it suitable for industrial applications. researchgate.net By engineering the enzyme, researchers have been able to achieve complete conversion of the substrate to (R)-9-(2-hydroxypropyl)adenine with an enantiomeric excess (ee) of 99.9% and a high space-time yield. researchgate.net

Another example is the use of the (R)-selective Codexis KRED P1B02, which has been shown to produce (R)-9-(2-hydroxypropyl)adenine with greater than 99% ee. rsc.org These enzymatic reactions often incorporate a co-factor recycling system, such as using glucose dehydrogenase (GDH) to regenerate the required NAD(P)H, making the process more economically viable. researchgate.netgoogle.com

| Enzyme | Precursor | Product | Enantiomeric Excess (ee) | Key Features |

| LfSDR1 | 9-(acetonyl)adenine derivative | (R)-9-(2-Hydroxypropyl)adenine | 99.9% | Structure-guided engineered for high substrate loading. researchgate.net |

| Codexis KRED P1B02 | 9-(acetonyl)adenine derivative | (R)-9-(2-Hydroxypropyl)adenine | >99% | Used in substrate-coupled co-factor recycling systems. rsc.org |

Alcohol Dehydrogenase and Lipase-Catalyzed Approaches

The synthesis of this compound (9-HPA) has been effectively achieved through enzymatic strategies, which are lauded for their high efficiency, enantioselectivity, and environmentally friendly reaction conditions. researchgate.net These methods often serve as greener alternatives to traditional chemical syntheses.

Another significant enzymatic route is the stereoselective bioreduction of a prochiral ketone precursor, 1-(6-amino-9H-purin-9-yl)propan-2-one, utilizing alcohol dehydrogenases (ADHs). acs.org Ketoreductases (KREDs), a class of NAD(P)H-dependent enzymes, are particularly well-suited for this transformation, converting the ketone to the chiral alcohol, (R)-9-HPA. researchgate.net This method is considered a promising strategy for industrial-scale synthesis due to its high catalytic efficiency and enantioselectivity. researchgate.net

| Enzyme Type | Precursor | Reaction Type | Key Finding |

| Lipase (B570770) (Candida antarctica) | Racemic 9-(2,3-dihydroxypropyl)adenine (B3427002) | Transesterification | Found to be the most efficient for producing ester prodrugs. nih.gov |

| Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | 1-(6-amino-9H-purin-9-yl) propan-2-one | Stereoselective Bioreduction | A promising industrial strategy due to high efficiency and enantioselectivity. researchgate.netacs.org |

Engineering of Short-Chain Dehydrogenases for Enhanced Enantioselectivity

To improve the efficiency and enantioselectivity of the synthesis of (R)-9-(2-Hydroxypropyl)adenine ((R)-HPA), a key intermediate for antiviral drugs like Tenofovir, researchers have turned to protein engineering of short-chain dehydrogenases/reductases (SDRs). researchgate.netacs.orgbiorxiv.org SDRs are a family of NAD(P)H-dependent enzymes that catalyze the reduction of ketones to chiral alcohols. researchgate.netbiorxiv.org

One notable example is the structure-guided engineering of a short-chain dehydrogenase from Lactobacillus fermentum, LfSDR1. researchgate.net Initial studies identified this enzyme as capable of enantioselective reduction. researchgate.net Through structural analysis and rational design, specific amino acid residues (G92, E141, and V186) were identified as critical for catalytic performance. researchgate.net

Molecular dynamics simulations revealed that the G92V mutation played a crucial role in the enzyme-substrate interaction within the binding pocket. researchgate.net By creating variants such as V186A/G92V and V186A/G92V/E141L, researchers achieved a significant improvement in the enzyme's activity. researchgate.net The engineered LfSDR1 variants demonstrated the ability to completely convert high concentrations of the substrate (up to 200 g/L) to (R)-HPA with excellent enantiomeric excess (99.9% ee) and a high space-time yield of 800 g L⁻¹ day⁻¹. researchgate.net This was accomplished using a whole-cell system co-expressing the LfSDR1 mutant and a glucose dehydrogenase for cofactor regeneration. researchgate.net

This protein engineering approach not only enhances the production of (R)-HPA but also provides insights into the structure-function relationship of SDRs, potentially allowing for the tailoring of these enzymes for other valuable chiral alcohols. acs.org

| Enzyme | Engineering Strategy | Key Mutations | Improvement |

| LfSDR1 (Lactobacillus fermentum) | Structure-guided rational design | G92V, E141L, V186A | Significantly improved activity and enantioselectivity for (R)-HPA synthesis. researchgate.net |

Isotopic Labeling Strategies for (R)-9-(2-Hydroxypropyl)adenine

Isotopically labeled compounds are invaluable tools in drug discovery and development, serving as tracers for metabolism and pharmacokinetic studies. rti.orgmedchemexpress.comscispace.com For (R)-9-(2-Hydroxypropyl)adenine ((R)-HPA), a crucial intermediate in the synthesis of antiviral drugs, specific isotopic labeling strategies have been developed. researchgate.net

The primary approach for introducing isotopic labels, such as deuterium (B1214612) (²H or D) and tritium (B154650) (³H or T), into (R)-HPA involves an enzymatic ketoreductase-catalyzed reduction. researchgate.netrti.org This key step allows for the highly efficient and enantioselective incorporation of the label. researchgate.netrti.org

Deuterium and Tritium Labeling for Research Applications

The synthesis of deuterium and tritium-labeled (R)-9-HPA is crucial for various research applications, particularly in the development and clinical assessment of antiviral drugs like Tenofovir. researchgate.netscispace.com These labeled compounds act as internal standards in bioanalytical assays, enabling precise quantification of the drug and its metabolites in biological samples. medchemexpress.com

A common method for preparing deuterium-labeled (R)-HPA involves a ketoreductase (KRED) catalyzed reduction, which efficiently and selectively introduces the deuterium atom. researchgate.netacs.org For instance, deuterium-labeled [D6]-87 has been synthesized through the H/D exchange of its acidic protons. researchgate.net Another approach developed a method to produce racemic [D8]this compound via a palladium-on-carbon and platinum oxide catalyzed H-D exchange reaction. researchgate.net This labeled intermediate was then used to synthesize deuterium-labeled Tenofovir prodrugs. researchgate.net

Similarly, mono-tritium-labeled (R)-9-HPA has been synthesized using a KRED-catalyzed reduction, highlighting the versatility of this enzymatic approach for introducing different hydrogen isotopes. researchgate.netacs.org While deuterium is a stable isotope and generally easier to handle, tritium's radioactivity offers higher sensitivity in certain analytical applications. scispace.com The choice between deuterium and tritium labeling often depends on the specific requirements of the study, considering factors like cost, availability of precursors, and the desired level of analytical sensitivity. scispace.com

| Isotope | Labeling Method | Application |

| Deuterium (D, ²H) | Ketoreductase-catalyzed reduction, H/D exchange. researchgate.net | Internal standard for bioanalytical assays. medchemexpress.com |

| Tritium (T, ³H) | Ketoreductase-catalyzed reduction. researchgate.netacs.org | High-sensitivity tracer in drug discovery. scispace.com |

Role As a Precursor in Acyclic Nucleoside Phosphonate Synthesis

Synthesis of Tenofovir (B777) (9-[2-(Phosphonomethoxy)propyl]adenine) and its Prodrugs

9-(2-Hydroxypropyl)adenine is a key intermediate in the production of Tenofovir, a widely used antiretroviral medication. The synthesis of Tenofovir and its subsequent conversion into more bioavailable prodrugs involves several key chemical steps.

The conversion of (R)-9-(2-hydroxypropyl)adenine to Tenofovir involves the introduction of a phosphonomethoxy group at the 2-position of the propyl side chain. A common synthetic route involves the alkylation of the hydroxyl group of (R)-9-(2-hydroxypropyl)adenine with a suitable phosphonate-containing electrophile.

One established method utilizes diethyl p-toluenesulfonyloxymethanephosphonate as the alkylating agent. researchgate.net The reaction is typically carried out in the presence of a strong base, such as lithium tert-butoxide, to deprotonate the hydroxyl group, facilitating its nucleophilic attack on the electrophile. researchgate.net Subsequent cleavage of the phosphonate (B1237965) ester groups, often with bromotrimethylsilane, yields the final product, Tenofovir (also known as (R)-PMPA). researchgate.netnewdrugapprovals.org

An alternative approach employs magnesium tert-butoxide as the base for the alkylation of (R)-9-(2-hydroxypropyl)adenine. researchgate.netcjph.com.cn This is followed by deprotection of the phosphonate ester using aqueous acids. researchgate.net Research has also explored the use of (di-tert-butoxyphosphoryl)methyl methanesulfonate as an efficient electrophile, affording Tenofovir in good yield. researchgate.net

The table below summarizes key reagents and conditions used in the chemical transformation of this compound to Tenofovir.

| Starting Material | Alkylating Agent | Base | Deprotection Agent | Reference |

| (R)-9-(2-Hydroxypropyl)adenine | Diethyl p-toluenesulfonyloxymethanephosphonate | Lithium tert-butoxide | Bromotrimethylsilane | researchgate.net |

| (R)-9-(2-Hydroxypropyl)adenine | Diethyl p-tosyloxymethylphosphonate | Magnesium tert-butoxide | Bromotrimethylsilane | cjph.com.cn |

| (R)-9-(2-Hydroxypropyl)adenine | (Di-tert-butoxyphosphoryl)methyl methanesulfonate | Magnesium tert-butoxide | Aqueous acids | researchgate.net |

Tenofovir itself has poor oral bioavailability due to the presence of the negatively charged phosphonate group, which limits its ability to cross cell membranes. nih.govnih.gov To overcome this limitation, several prodrug strategies have been developed to mask the phosphonate group and improve oral absorption. The two most successful prodrugs of Tenofovir are Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). nih.gov

The development of orally bioavailable prodrugs of Tenofovir has heavily relied on the strategy of lipid esterification. This approach involves masking the negatively charged phosphonate group with lipophilic moieties, thereby increasing the drug's ability to permeate cell membranes. nih.gov

One of the earliest and most successful examples is Tenofovir Disoproxil Fumarate (TDF) . In TDF, the phosphonate group is esterified with two isopropyloxycarbonyloxymethyl (POC) groups. acs.org This modification renders the molecule more lipophilic, significantly enhancing its oral bioavailability compared to the parent drug. acs.org Once absorbed, intracellular esterases cleave the POC groups, releasing Tenofovir inside the target cells. acs.org

A newer generation prodrug, Tenofovir Alafenamide (TAF) , utilizes a different "ProTide" technology. acs.org TAF is a phosphonamidate prodrug where one of the hydroxyl groups of the phosphonate is replaced by an L-alanine isopropyl ester moiety, and the other is masked with a phenoxy group. cjph.com.cn This design leads to greater plasma stability compared to TDF and more efficient delivery of Tenofovir into target cells, particularly hepatocytes and lymphocytes. nih.govacs.org Intracellularly, TAF is primarily hydrolyzed by cathepsin A to release Tenofovir. researchgate.net

The enhanced cellular uptake of these lipid ester prodrugs has been demonstrated in various in vitro models. For instance, studies in HBV-positive HepG2.2.15 cells have shown that TAF and another prodrug, tenofovir amibufenamide fumarate (TMF), exhibit significantly stronger inhibition of HBV DNA replication than TDF, which is attributed to their ability to achieve higher intracellular concentrations of the active metabolite, Tenofovir diphosphate (TFV-DP). nih.gov

| Prodrug | Ester/Amide Group | Activation Enzyme | Key Advantage | Reference |

| Tenofovir Disoproxil Fumarate (TDF) | Isopropyloxycarbonyloxymethyl (POC) | Esterases | Improved oral bioavailability over Tenofovir | acs.org |

| Tenofovir Alafenamide (TAF) | L-alanine isopropyl ester and phenoxy | Cathepsin A | Greater plasma stability and targeted delivery | acs.orgresearchgate.net |

| Tenofovir Amibufenamide Fumarate (TMF) | Not specified in detail | Not specified in detail | Greater bioavailability in preclinical models | nih.gov |

The design of Tenofovir prodrugs is a clear demonstration of structure-activity relationships, where modifications to the chemical structure directly impact the pharmacokinetic and pharmacodynamic properties of the drug. The primary goal is to create a molecule that is stable in the plasma, can efficiently penetrate target cells, and is then readily converted to the active form, Tenofovir. semanticscholar.org

The development from TDF to TAF illustrates a significant advancement in prodrug design. While TDF was a major breakthrough, its hydrolysis in the plasma can lead to systemic exposure to Tenofovir, which has been associated with renal and bone toxicity. nih.gov The phosphonamidate structure of TAF was specifically designed to be more stable in plasma and to be preferentially activated within target cells by cathepsin A. acs.orgresearchgate.net This targeted activation leads to higher intracellular concentrations of the active metabolite, Tenofovir diphosphate, and lower circulating levels of Tenofovir, thereby improving the safety profile. nih.gov

Further research into lipid-based prodrugs has explored the impact of the lipid chain length and composition on antiviral activity and metabolic stability. acs.org For example, studies on thioether-lipid analogues of Tenofovir have shown that the length of the lipid moiety significantly influences both anti-HIV activity and stability in human liver microsomes. acs.org This ongoing research into structure-activity relationships aims to develop next-generation prodrugs with even greater efficacy and safety. nih.gov

Development of Orally Bioavailable Prodrug Formulations

Synthesis of Other Acyclic Nucleoside Phosphonate Analogs

The synthetic strategies developed for Tenofovir, starting from precursors like this compound, have been adapted to create other acyclic nucleoside phosphonate analogs with potential therapeutic applications. The core principle involves the coupling of a heterocyclic base, attached to an acyclic side chain bearing a hydroxyl group, with a phosphonate moiety.

For instance, the synthesis of 9-{3-[(Diisopropoxyphosphoryl)methoxy]-2-hydroxypropyl}adenine has been achieved through the alkylation of adenine (B156593) with diisopropyl {[2-(tetrahydro-2-pyranyl)oxy-3-tosyloxypropoxy]methyl}phosphonate, followed by acid hydrolysis. researchgate.net This demonstrates the versatility of the alkylation approach to introduce the phosphonomethoxy side chain onto different positions of the acyclic linker.

Furthermore, derivatives of 9-[2-hydroxy-3-(phosphonomethoxy)propyl]purines have been prepared. The synthesis of N6-substituted adenine and 2,6-diaminopurine derivatives was accomplished by treating diethyl {[3-(6-chloropurin-9-yl)-2-hydroxypropoxy]methyl}phosphonate or diethyl {[3-(2-amino-6-chloropurin-9-yl)-2-hydroxypropoxy]methyl}phosphonate with various primary or secondary amines. researchgate.net These examples highlight how the fundamental chemical transformations involving this compound and related structures can be extended to generate a diverse library of acyclic nucleoside phosphonate analogs for biological evaluation. nih.gov

Enzymatic Interactions and Metabolic Pathways of 9 2 Hydroxypropyl Adenine and Its Analogs

Interaction with Herpesviral Thymidine (B127349) Kinases (TKs)

Herpesviral thymidine kinases are crucial enzymes for the activation of many antiviral nucleoside analogs. nih.govfrontiersin.org These enzymes can phosphorylate a broad range of substrates, a characteristic that is exploited in antiviral therapies. frontiersin.org

Substrate Specificity and Phosphorylation by HSV-1 TK and VZV TK

Research has been conducted to understand the substrate specificity of Herpes Simplex Virus type 1 thymidine kinase (HSV-1 TK) and Varicella-Zoster Virus thymidine kinase (VZV TK). harvard.edu In these studies, various derivatives of 9-(2-hydroxypropyl)-substituted purines, including adenine (B156593), were synthesized and evaluated through in vitro phosphorylation and binding affinity assays. harvard.edu The findings indicated that these compounds, including 9-(2-Hydroxypropyl)adenine, bind to both HSV-1 and VZV TK in the low millimolar to sub-millimolar range, which is comparable to the binding affinities of existing prodrugs. harvard.eduresearchgate.net This suggests that 9-HP-Ade can be recognized and processed by these viral enzymes.

Role as a "Fake Substrate" in Viral Enzyme Activation

The concept of a "fake substrate" or "fraudulent substrate" is central to the mechanism of many antiviral drugs. sciforum.net These molecules mimic natural substrates and are activated by viral enzymes, leading to the disruption of viral replication. sciforum.net Docking studies have suggested that this compound can act as a fraudulent substrate for HSV-1 TK. sciforum.netnih.gov The orientation of the adenine base and the hydroxyl group of the hydroxypropyl side chain within the enzyme's active site supports the hypothesis that it can be phosphorylated by HSV-1 TK. sciforum.net This phosphorylation is the initial activation step, which is critical for the compound's potential antiviral activity.

Modulation of Adenosine (B11128) Deaminase (ADA) Activity

Adenosine deaminase (ADA) is a key enzyme in purine (B94841) metabolism that catalyzes the deamination of adenosine and other related molecules. drugbank.com The interaction of 9-HP-Ade with ADA has been a significant area of investigation.

Stereoselectivity of Inhibition by Enantiomers of this compound

Studies have demonstrated that the inhibition of adenosine deaminase by this compound is stereoselective. nih.govumn.edu This means that the different stereoisomers (enantiomers) of the compound exhibit varying levels of inhibitory activity. Specifically, the (S)-enantiomer of this compound and the (R)-enantiomer of 9-(l-hydroxy-2-alkyl)adenine have shown enhanced inhibitory action on adenosine deaminase compared to their respective counterparts. nih.gov This stereoselectivity is a crucial factor in the design and development of more potent and specific enzyme inhibitors. nih.gov

Interactions with Other Nucleotide Kinases and Cellular Enzymes

The metabolic activation of nucleoside analogs often involves a series of phosphorylation steps catalyzed by various cellular kinases. ustc.edu.cn While viral kinases may perform the initial phosphorylation, subsequent steps are typically carried out by host cell enzymes.

Purine Metabolism and Adenosine Homeostasis Context

This compound and its analogs function within the broader context of purine metabolism and adenosine homeostasis. Adenosine deaminase (ADA) is a key enzyme in this pathway, catalyzing the deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. drugbank.comuniprot.org This function is crucial for maintaining low levels of adenosine, which can be toxic to cells.

The compound erythro-9-(2-hydroxynon-3-yl)adenine (EHNA) is a potent inhibitor of adenosine deaminase. nih.gov By inhibiting ADA, compounds like EHNA can increase adenosine levels, which can have various physiological effects. nih.gov The (R)- and (S)- enantiomers of this compound have also been shown to have inhibitory effects on adenosine deaminase. nih.gov

The regulation of adenine nucleotide metabolism is tightly controlled by enzymes like adenylate kinases, which ensure a balanced ratio of ATP, ADP, and AMP. nih.gov This homeostasis is critical for cellular energy and signaling. Acyclic nucleoside phosphonates, by acting as analogs of natural nucleotides, can perturb this delicate balance, which is a key aspect of their mechanism of action. nih.govresearchgate.net

The interplay between the activation of ANPs and the enzymes of purine metabolism highlights the intricate relationship between antiviral drug action and fundamental cellular processes.

Molecular and Structural Investigations of 9 2 Hydroxypropyl Adenine

Stereochemical Considerations and Enantiomeric Forms

9-(2-Hydroxypropyl)adenine (HPA) is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms known as enantiomers. nih.gov These enantiomers are designated as (R)-9-(2-Hydroxypropyl)adenine and (S)-9-(2-Hydroxypropyl)adenine. nih.govnih.gov The presence of a chiral center, most commonly a carbon atom attached to four different groups, gives rise to this stereoisomerism. nih.gov The specific three-dimensional arrangement of these groups determines the molecule's classification as either the (R) or (S) enantiomer. wikipedia.org A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture. nih.gov

Impact of Chirality on Biological Interactions

The chirality of this compound plays a crucial role in its interactions with biological systems, which are themselves inherently chiral environments. nih.gov Stereoselectivity is a significant factor in the interaction of 9-substituted adenines with enzymes. nih.gov For instance, both the (R)- and (S)-enantiomers of this compound have demonstrated inhibitory effects on adenosine (B11128) deaminase, with each showing greater activity than their respective enantiomers in certain contexts. nih.gov

The biological activity of such compounds is often enantiomer-specific. The (S)-enantiomer of a related compound, 9-(2,3-dihydroxypropyl)adenine (B3427002), has been shown to inhibit the replication of several DNA and RNA viruses. nih.gov This highlights how the specific spatial arrangement of a molecule can dictate its ability to bind to biological targets like enzymes and receptors. nih.govcymitquimica.com For example, the binding of ligands with adenine (B156593) residues to enzymes often occurs through hydrogen bonds involving specific donor and acceptor sites, making the precise geometry of the ligand critical. nih.gov

Crystallographic Analysis and Structural Features

Crystallographic studies, particularly single crystal X-ray diffraction, provide definitive information about the three-dimensional structure of molecules in their crystalline state. uol.de

Single Crystal X-Ray Diffraction Studies

Single crystal X-ray diffraction analysis of (R)-9-(2-hydroxypropyl)adenine has revealed its detailed structural features. nih.gov The compound crystallizes in the orthorhombic space group P2₁2₁2₁, which is a non-centrosymmetric space group. nih.govresearchgate.net The asymmetric unit of the crystal contains a single molecule of HPA. nih.govresearchgate.net A key structural parameter is the dihedral angle between the adenine ring and the hydroxypropyl side chain, which has been determined to be 81.60 (8)°. nih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₁₁N₅O | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | nih.govresearchgate.net |

| a (Å) | 7.7262 (3) | researchgate.net |

| b (Å) | 13.0277 (4) | researchgate.net |

| c (Å) | 9.1834 (3) | researchgate.net |

| α, β, γ (°) | 90, 90, 90 | researchgate.net |

| Volume (ų) | 923.32 (5) | researchgate.net |

| Calculated Density (Mg/m³) | 1.390 | researchgate.net |

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of (R)-9-(2-Hydroxypropyl)adenine is stabilized by a complex network of intermolecular hydrogen bonds. nih.gov These interactions are crucial in forming the supramolecular architecture of the crystal. nih.govvt.edu The amino group (N10) of one molecule forms a hydrogen bond with the N3 nitrogen of a neighboring adenine ring, leading to the formation of a supramolecular zig-zag chain. nih.gov

Further hydrogen bonding involving N–H⋯O, O–H⋯N, and C–H⋯N interactions occurs between these chains. nih.gov Specifically, the amino N10 and ring N7 atoms, as well as the hydroxy O14 atom of a symmetry-related molecule, are involved in these bonds. nih.gov These interactions create distinct ring motifs, such as R²₂(7) and R²₂(10). nih.gov A combination of these hydrogen bonds also generates a larger R⁶₆(31) motif, which links six symmetry-related HPA molecules. nih.gov This extensive hydrogen bonding network results in a two-dimensional supramolecular sheet that propagates along the b-axis. nih.gov

Hirshfeld Surface Analysis and 2D-Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov For (R)-9-(2-Hydroxypropyl)adenine, this analysis has been used to explore the intermolecular contacts. nih.gov The Hirshfeld surface mapped with d_norm reveals the regions of significant intermolecular contacts, indicated by red spots. nih.gov

The 2D-fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. The most significant contribution to the Hirshfeld surface is from H⋯H contacts. Other notable interactions include O⋯H/H⋯O and C⋯H/H⋯C contacts, which are associated with the hydrogen bonds that stabilize the crystal packing. nih.gov This analysis confirms the importance of various weak and strong hydrogen bond interactions in the crystal structure of HPA. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling offer theoretical insights into the structure and properties of molecules. kallipos.gr These methods, including Density Functional Theory (DFT), are used to corroborate and explain experimental findings. nih.govtandfonline.com

For (R)-9-(2-Hydroxypropyl)adenine, DFT calculations using the 6-311++G(d,p) basis set have been performed. nih.gov The theoretically calculated geometrical parameters show good agreement with the experimental data obtained from X-ray diffraction. nih.govresearchgate.net Furthermore, computational methods have been employed to predict and analyze spectroscopic data, such as NMR and UV-visible spectra, which also align well with experimental results. nih.gov

Molecular electrostatic potential (MESP) surface analysis has been used to explore the electronic structure, identifying the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its reactivity and intermolecular interactions. nih.govresearchgate.net Frontier molecular orbital analysis has provided insights into the kinetic and chemical reactivity features of HPA. nih.gov Additionally, molecular docking studies have been conducted to simulate the binding of HPA to biological targets like thymidine (B127349) kinase, helping to understand its potential as a substrate or inhibitor. harvard.edu These computational approaches provide a deeper understanding of the molecule's behavior and complement experimental investigations. tandfonline.com

Molecular Docking Simulations with Viral Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. harvard.eduresearchgate.net In the context of HPA, docking simulations have been instrumental in understanding its interaction with viral enzymes, particularly Herpes Simplex Virus type 1 Thymidine Kinase (HSV-1 TK) and Varicella-Zoster Virus Thymidine Kinase (VZV TK). harvard.eduresearchgate.net

Docking studies of HPA with HSV-1 TK have revealed multiple binding modes within the enzyme's active site. harvard.eduresearchgate.net This multiplicity of binding orientations is consistent with the compound's low to sub-millimolar binding affinity and suggests a less defined and unique binding mode compared to high-affinity ligands. harvard.edu The ability to adopt various conformations within the active site allows for a comprehensive mapping of the enzyme's binding pocket. harvard.edu

One key finding is that despite the multiple binding modes, the 5'-hydroxyl-mimicking moiety of HPA consistently orients towards the phosphorylating position, a necessary, though not sufficient, condition for substrate activity. harvard.edu The interactions of HPA within the active site are primarily governed by hydrogen bonds and van der Waals forces with key amino acid residues. For instance, in HSV-1 TK, the adenine moiety of HPA can form hydrogen bonds with the enzyme, a common interaction for adenine-containing ligands. nih.gov The hydroxypropyl side chain also plays a crucial role in positioning the molecule within the active site. harvard.edu

The table below summarizes the key interactions and findings from molecular docking simulations of HPA with viral thymidine kinases.

| Enzyme | Key Findings | Interacting Residues (Predicted) | Reference |

| HSV-1 TK | Multiple binding modes observed. The 5'-OH mimicking group orients towards the phosphorylation site. | E83, A167, Y132 | harvard.edu |

| VZV TK | Binds in the low mM to sub-mM range, similar to existing prodrugs. | Not specified | harvard.edu |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net For HPA, DFT calculations, specifically using the B3LYP functional with a 6-311++g(d,p) basis set, have provided significant insights into its electronic and structural properties. nih.gov

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the electronic distribution and reactivity of a molecule. nih.govchemrxiv.org The MESP surface of HPA, generated through DFT calculations, reveals regions of negative potential (electron-rich) and positive potential (electron-poor). nih.govresearchgate.net The negative potential is typically localized around the nitrogen atoms of the adenine ring and the oxygen atom of the hydroxyl group, indicating these are sites susceptible to electrophilic attack and are key for forming hydrogen bonds as acceptors. nih.gov Conversely, the hydrogen atoms of the amino group and the hydroxyl group exhibit positive potential, making them hydrogen bond donors. nih.gov This analysis is crucial for predicting how HPA will interact with the amino acid residues in an enzyme's active site. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. mdpi.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. mdpi.com For (R)-9-(2-hydroxypropyl)adenine, the HOMO and LUMO energies have been calculated to explore its kinetic and chemical reactivity features. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com The distribution of these orbitals indicates the likely sites for electron donation (from HOMO) and acceptance (to LUMO), which is fundamental to understanding its interaction with biological targets. mdpi.com

The following table presents the calculated frontier molecular orbital energies for (R)-9-(2-hydroxypropyl)adenine.

| Molecular Orbital | Energy (eV) | Description | Reference |

| HOMO | -6.23 | Highest Occupied Molecular Orbital | researchgate.net |

| LUMO | -0.98 | Lowest Unoccupied Molecular Orbital | researchgate.net |

| Energy Gap (ΔE) | 5.25 | LUMO - HOMO | researchgate.net |

Molecular Dynamics (MD) Simulations of Enzyme-Ligand Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time, offering insights into the stability of the complex and the conformational changes that may occur. mdpi.comnih.gov While specific MD simulation studies focusing solely on the this compound-viral enzyme complex are not extensively detailed in the provided search results, the principles of MD are highly relevant. Such simulations would start with the docked pose of HPA within the enzyme's active site and simulate the movements of all atoms in the system over a period of time. mdpi.com

These simulations can be used to:

Assess the stability of the predicted binding modes from docking studies.

Observe conformational changes in both the ligand and the enzyme upon binding.

Calculate the binding free energy, providing a more accurate estimation of the binding affinity.

Identify key and persistent hydrogen bonds and other non-covalent interactions that stabilize the complex. mdpi.com

For example, MD simulations of other ligand-enzyme complexes have been used to confirm the stability of docked compounds and to understand the role of specific amino acid residues in maintaining the ligand's binding orientation. nih.govresearchgate.net

Antiviral Activity and Mechanisms of Action in in Vitro and in Vivo Non Human Models

Activity Against Herpesviruses (e.g., HSV-1, VZV) in In Vitro Cellular Assays

Research into the anti-herpesvirus activity of 9-(2-Hydroxypropyl)adenine has revealed a complex and somewhat contradictory profile. While mechanistic studies indicate that the compound can interact with key viral enzymes, this does not consistently translate into significant antiviral activity in cellular assays.

The primary mechanism by which nucleoside analogs like 9-HPA are proposed to inhibit herpesviruses, such as Herpes Simplex Virus type 1 (HSV-1), is through the disruption of viral DNA synthesis. nih.gov These agents, after being converted to their triphosphate form by viral and cellular kinases, can act as fraudulent substrates for the viral DNA polymerase. biosynth.com Incorporation of such analogs into the growing viral DNA chain can lead to chain termination, thereby halting viral replication. nih.gov The initial and most selective step in this activation pathway for many antiherpetic nucleoside analogs is the phosphorylation by the virus-encoded thymidine (B127349) kinase (TK). biosynth.commdpi.com Studies have demonstrated that 9-HPA can be phosphorylated by HSV-1 TK, suggesting it has the potential to act as an inhibitor of viral DNA synthesis. biosynth.com

The interaction of 9-HPA with HSV-1 thymidine kinase is a key aspect of its potential to interfere with viral replication. Studies have identified 9-HPA as a "fraudulent substrate" of HSV-1 TK. biosynth.com It competes with thymidine, the natural substrate, for the enzyme's active site. biosynth.com Kinetic experiments have confirmed this interaction, demonstrating that 9-HPA binds to HSV-1 TK and is phosphorylated, which is a prerequisite for its antiviral action. biosynth.com

However, despite being a substrate for viral TK, studies evaluating the direct antiviral effect of 9-HPA have found it to be lacking in significant activity. In one study, 9-HPA and its derivatives were tested for in vitro antiviral activity against HSV-1 and Varicella-Zoster Virus (VZV), another herpesvirus. The results indicated that none of the compounds, including the parent 9-HPA, exhibited antiviral activity. nih.gov This lack of efficacy is attributed to the low binding affinity of the compound for the viral enzymes, which is in the millimolar (mM) range. nih.gov It is suggested that antiviral activity is often lost when the binding affinity of a prodrug for its target enzyme is in this high range. nih.gov

| Compound | Enzyme | Parameter | Value | Source |

|---|---|---|---|---|

| This compound | HSV-1 TK | Ki (Inhibition Constant) | 5.3 mM +/- 0.28 mM | biosynth.com |

| This compound | HSV-1 TK | Binding Affinity (Kd) | 1.5 mM | nih.gov |

| This compound | VZV TK | Binding Affinity (Kd) | 1.1 mM | nih.gov |

Activity Against Human Immunodeficiency Virus (HIV) in In Vitro Models

The evaluation of this compound against HIV has yielded conflicting information, with the balance of evidence in peer-reviewed literature suggesting a lack of significant activity. The compound is primarily recognized as a key chemical intermediate for the synthesis of clinically approved anti-HIV nucleotide analogs. researchgate.netresearchgate.net

The main targets for anti-HIV nucleoside/nucleotide analogs are the viral enzymes reverse transcriptase (RT) and, in some cases, integrase (IN). mdpi.comnih.gov One source claims that (R)-9-(2-Hydroxypropyl)adenine is effective against HIV and functions by inhibiting both reverse transcriptase and integrase. biosynth.com However, a peer-reviewed study explicitly contradicts this, stating that reverse transcriptase studies have shown that 9-[(RS)-2-hydroxy propyl]adenine is inactive against HIV-1 and possesses no antiviral activity. nih.gov The broader scientific literature supports the latter finding, as significant activity is consistently reported for phosphonate (B1237965) derivatives of 9-HPA, such as Tenofovir (B777) (PMPA), rather than for 9-HPA itself. researchgate.netresearchgate.net These derivatives, which include a phosphonate group, are potent inhibitors of HIV reverse transcriptase. nih.gov

Effective antiviral activity requires sufficient cellular uptake and intracellular accumulation of the active form of the drug. For nucleoside analogs, this involves conversion to the active triphosphate metabolite within the cell. nih.gov There is no specific data available on the cellular uptake of 9-HPA in HIV-infected cells. However, the extensive research and development of lipid-conjugated prodrugs of its phosphonate derivatives, like Tenofovir, were specifically undertaken to increase cellular uptake and oral bioavailability. nih.govresearchgate.net This strategy suggests that the uptake of the parent compounds, and by extension likely 9-HPA, is a limiting factor for antiviral efficacy, necessitating chemical modification to facilitate entry into target cells. nih.gov

Spectrum of Antiviral Activity against DNA and RNA Viruses in In Vitro Models

The antiviral activity of this compound (HPMA) has been a subject of scientific investigation, with some conflicting findings reported in the literature. Notably, one study on Reverse Transcriptase activity indicated that the racemic mixture of 9-[(RS)-2-hydroxypropyl]adenine was inactive against Human Immunodeficiency Virus type 1 (HIV-1) nih.gov. In contrast, other research has suggested that the (R)-enantiomer of HPMA, also known as (R)-HPA, is effective against HIV through the inhibition of reverse transcriptase and integrase enzymes biosynth.com.

Further research into the stereochemistry of related acyclic nucleoside analogues has highlighted the importance of the specific configuration for antiviral efficacy. For instance, the (S)-enantiomer of the closely related compound 9-(2,3-dihydroxypropyl)adenine (B3427002), or (S)-DHPA, has demonstrated the ability to block the replication of a number of both DNA and RNA viruses nih.gov. This broad-spectrum antiviral activity has been observed in various cell culture models. The S-enantiomer of 9-(2,3-dihydroxypropyl)adenine has been shown to inhibit the replication of several DNA and RNA viruses, including vaccinia virus, herpes simplex virus types 1 and 2, measles virus, and vesicular stomatitis virus nih.govnih.gov.

While direct and extensive data on the antiviral spectrum of HPMA itself is limited, research has more broadly explored the potential of 9-substituted adenine (B156593) derivatives. Studies have investigated the efficacy of compounds from this class against herpes viruses, with a proposed mechanism of interfering with viral DNA synthesis ontosight.ai. The phosphonate derivative of HPMA, (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine ((S)-HPMPA), has shown potent activity against a range of DNA viruses researchgate.netasm.org. Specifically, (S)-HPMPA has demonstrated significant inhibitory effects against herpes simplex virus type 1 researchgate.net.

The following table summarizes the in vitro antiviral activity of the closely related compound, (S)-9-(2,3-Dihydroxypropyl)adenine, against various viruses.

| Virus Family | Virus Species | In Vitro Model Finding | Reference |

| Poxviridae | Vaccinia Virus | Inhibition of replication | nih.govnih.gov |

| Herpesviridae | Herpes Simplex Virus type 1 (HSV-1) | Inhibition of replication | nih.govnih.gov |

| Herpesviridae | Herpes Simplex Virus type 2 (HSV-2) | Inhibition of replication | nih.gov |

| Paramyxoviridae | Measles Virus | Inhibition of replication | nih.govnih.gov |

| Rhabdoviridae | Vesicular Stomatitis Virus | Inhibition of replication | nih.govnih.gov |

Preclinical Evaluation in In Vivo Animal Models (Non-Human)

Assessment of Antiviral Efficacy in Specific Infection Models

Preclinical evaluations in non-human animal models have provided insights into the potential antiviral efficacy of compounds structurally related to this compound. While direct in vivo efficacy data for HPMA is not extensively documented, studies on its close analogs have shown protective effects in various infection models.

A key example is the related aliphatic nucleoside analog, (S)-9-(2,3-Dihydroxypropyl)adenine, which has been shown to be effective in vivo. In studies with mice intranasally inoculated with vesicular stomatitis virus, this compound was able to reduce the mortality rate nih.gov.

Furthermore, phosphonylmethoxyalkyl derivatives of adenine, which share a structural relationship with HPMA, have been evaluated for their in vivo efficacy. The compound (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine ((S)-HPMPA) has demonstrated notable antiviral effects in several animal models. For instance, (S)-HPMPA was found to inhibit the development of tail lesions in mice intravenously infected with vaccinia virus nih.gov. In models of herpes simplex virus (HSV) infection in mice, (S)-HPMPA has also shown significant protective effects. It was particularly effective in reducing mortality in mice infected intracerebrally with HSV-2 or a thymidine kinase-deficient strain of HSV-1 nih.gov. The phosphonate derivatives, including (S)-HPMPA and 9-(2-phosphonylmethoxyethyl)adenine (PMEA), have demonstrated the ability to suppress the development of skin lesions and associated mortality in mice intracutaneously infected with HSV-1 nih.gov.

The table below outlines the findings of in vivo antiviral efficacy for compounds related to this compound in specific non-human animal infection models.

| Compound | Animal Model | Virus Infection Model | Finding | Reference |

| (S)-9-(2,3-Dihydroxypropyl)adenine | Mice | Vesicular Stomatitis Virus (intranasal) | Reduced mortality rate | nih.gov |

| (S)-HPMPA | Mice | Vaccinia Virus (intravenous) | Inhibited development of tail lesions | nih.gov |

| (S)-HPMPA | Mice | Herpes Simplex Virus type 1 (intracutaneous) | Suppressed skin lesion development and mortality | nih.gov |

| (S)-HPMPA | Mice | Herpes Simplex Virus type 2 (intracerebral) | Significantly reduced mortality | nih.gov |

| (S)-HPMPA | Mice | TK- Herpes Simplex Virus type 1 (intracerebral) | Significantly reduced mortality | nih.gov |

| PMEA | Mice | Herpes Simplex Virus type 1 (intracutaneous) | Suppressed skin lesion development and mortality | nih.gov |

| PMEDAP | Mice | Herpes Simplex Virus type 1 (intracutaneous) | Suppressed skin lesion development and mortality | nih.gov |

Pharmacokinetic Considerations in Preclinical Animal Models

The pharmacokinetic profile of this compound (HPMA) in preclinical animal models is not well-documented in publicly available literature. However, insights into its behavior in vivo can be gleaned from studies on its formation as a DNA adduct and from pharmacokinetic analyses of structurally related compounds.

Studies on the genotoxic agent propylene (B89431) oxide have shown that it can react with DNA to form 1-(2-Hydroxypropyl)adenine (1-HP-adenine), which is structurally identical to HPMA, and N6-(2-hydroxypropyl)adenine nih.gov. In male Fischer 344 rats exposed to propylene oxide, 1-HP-adenine was detected in various tissues, including the nasal epithelium, lung, and lymphocytes. The highest levels were found in the respiratory nasal epithelium. An important observation from these studies was that 1-HP-adenine adducts showed little to no decrease in levels three days after exposure ended, suggesting a lack of or very slow repair of this adduct in vivo nih.gov.

While direct pharmacokinetic studies of administered HPMA are scarce, research has been conducted on its phosphonate derivatives and their prodrugs, which are often developed to improve bioavailability. For example, the pharmacokinetics of various prodrugs of 9-[(R)-2-(phosphonomethoxy)propyl]adenine (PMPA), a compound for which (R)-HPMA is a precursor, have been evaluated in dogs nih.gov. These studies found that the prodrugs were rapidly hydrolyzed in dog plasma and tissues nih.gov. Similarly, pharmacokinetic analyses of PMPA prodrugs have been performed in rats to assess oral bioavailability and plasma concentrations nih.govasm.org. These studies on related compounds underscore the importance of the specific chemical form in determining the pharmacokinetic properties.

The table below summarizes available information pertinent to the pharmacokinetics of this compound and related compounds in preclinical models.

| Compound/Adduct | Animal Model | Study Type | Key Findings | Reference |

| 1-(2-Hydroxypropyl)adenine (as DNA adduct) | Rat (Fischer 344) | In vivo adduct formation and persistence | Detected in nasal epithelium, lung, and lymphocytes; showed no or very slow repair. | nih.gov |

| N6-(2-hydroxypropyl)adenine (as DNA adduct) | Rat (Fischer 344) | In vivo adduct formation | Found in tissues of the nasal cavities. | nih.gov |

| PMPA Prodrugs | Dog | Pharmacokinetics | Rapidly hydrolyzed in plasma and tissues. | nih.gov |

| CMX157 (HDP-tenofovir) | Rat | Pharmacokinetics | Cmax of the metabolite tenofovir was achieved in 2, 4, and 12 hours at different doses. | asm.org |

Derivatives and Analogs of 9 2 Hydroxypropyl Adenine: Synthesis and Biological Relevance

Synthesis of Substituted 9-(2-Hydroxypropyl)purine Analogs

The synthetic strategies for modifying 9-(2-hydroxypropyl)adenine and related purine (B94841) structures are pivotal in developing new therapeutic candidates. These methods involve alterations to the purine core and the introduction of functional groups to the side chain.

Modifications at the Purine Moiety (e.g., Chloropurine, Hypoxanthine (B114508), Guanine (B1146940), Thiopurine Derivatives)

A common approach to generating analogs of this compound involves the alkylation of various substituted purine bases with propylene (B89431) carbonate. This reaction, typically conducted in the presence of a catalytic amount of sodium hydroxide (B78521) in a solvent like N,N-dimethylformamide (DMF), yields N(9)-substituted acyclic purine nucleoside analogs. harvard.edu For instance, starting with 6-chloropurine (B14466), 6-chloro-9-(2-hydroxypropyl)purine can be synthesized. harvard.edu

Further modifications of these chlorinated intermediates allow for the creation of a variety of derivatives. harvard.edu

Hypoxanthine and Guanine Derivatives: The 6-chloro-substituted compounds can be converted to their corresponding keto derivatives, such as hypoxanthine and guanine analogs, through acidic hydrolysis. harvard.edu For example, reacting a 6-chloropurine derivative with hydrochloric acid in refluxing dioxane can yield the corresponding hypoxanthine analog. researchgate.net

Thiopurine Derivatives: Thio derivatives can be obtained by reacting the 6-chloropurine precursors with thiourea (B124793) in ethanol, with a catalytic amount of formic acid. harvard.edu

Other Derivatives: Nucleophilic substitution reactions on the 6-chloropurine intermediate can also yield other derivatives. For example, reaction with sodium methoxide (B1231860) or methylamine (B109427) can produce 6-methoxy and 6-N-methyl derivatives, respectively. researchgate.net

Introduction of Phosphonate (B1237965) Groups (e.g., α-Boranophosphonate Nucleosides)

The introduction of phosphonate groups to the acyclic side chain is a key strategy for creating nucleotide analogs with potential antiviral activity. These analogs are designed to mimic naturally occurring nucleotides.

One notable modification is the synthesis of α-boranophosphonate nucleosides, where a borane (B79455) (BH3) group replaces a non-bridging oxygen atom in the α-phosphonate moiety. acs.org The synthesis of compounds such as 9-[2-(boranophosphonomethoxy)ethyl]adenine and (R)-9-[2-(boranophosphonomethoxy)propyl]adenine has been described. acs.org A multi-step synthesis for thiophosphonates, which are analogs where a sulfur atom is at the α-position of the acyclic nucleoside phosphonates, has also been developed. nih.gov This process starts with the specific substitution of adenine (B156593) to yield (R)-9-(2-hydroxypropyl)adenine, which is then coupled via nucleophilic substitution to diethyl[[(p-toluenesulfonyl)oxy]methyl]phosphonate to produce the corresponding diethylphosphonate. nih.gov

Biological Evaluation of Analogs in In Vitro Systems

The synthesized analogs of this compound have been subjected to various in vitro assays to determine their biological activity, including their potential as antiviral agents and their interactions with key enzymes.

Comparative Antiviral Potency and Selectivity

The antiviral activity of these analogs varies significantly depending on the specific modifications.

While the parent compound, 9-[(RS)-2-hydroxy propyl]adenine, has been reported to be inactive against HIV-1 nih.gov, certain derivatives have shown promise. For example, α-thiophosphonate derivatives S-PMEA and S-PMPA have demonstrated potent antiretroviral activity against HIV-1, HIV-2, and hepatitis B virus (HBV). nih.gov

Conversely, some modifications have not resulted in significant antiviral activity. For instance, novel fluorinated and iodinated purine derivatives with 9-(2-hydroxypropyl) side chains did not show inhibitory activity against a range of viruses, including HIV-1, HIV-2, HSV-1, and HSV-2, though some did exhibit cytostatic activity against various cancer cell lines. acs.orgnih.gov Similarly, α-boranophosphonate nucleosides like 9-[2-(boranophosphonomethoxy)ethyl]adenine and (R)-9-[2-(boranophosphonomethoxy)propyl]adenine did not show significant antiviral activity or cytotoxicity in vitro. acs.org

The table below summarizes the antiviral activity of selected this compound analogs.

| Compound/Analog | Virus | Cell Line | EC50 | Activity |

| HDP-tenofovir (CMX157) | HIV-1 | MT-2 | - | >260-fold more active than tenofovir (B777) |

| HDP-tenofovir (CMX157) | HBV | 2.2.15 | - | 4.5 to 4.6-fold more active than tenofovir |

| 9-(S)-HPMP-8-azaadenine | HSV-1, HSV-2, CMV | - | 0.2-7 µg/mL | Active |

| 9-(S)-HPMP-8-azaadenine | VZV | - | 0.04-0.4 µg/mL | Active |

| PME-8-azaguanine | HIV-1, HIV-2 | MT-4, CEM | ~2 µg/mL | Protective |

| (R)-PMP-8-azaguanine | HIV-1, HIV-2 | MT-4, CEM | ~2 µg/mL | Protective |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. Data sourced from references nih.govasm.org.

Enzymatic Interaction Profiles of Analogs

The biological activity of these analogs is often linked to their interaction with viral or cellular enzymes. A study on various 9-(2-hydroxypropyl)purine derivatives revealed that they bind to herpes simplex virus type 1 thymidine (B127349) kinase (HSV-1 TK) and Varicella-Zoster virus thymidine kinase (VZV TK). harvard.edu This study also found that hypoxanthine derivatives can act as substrates for these thymidine kinases, while thiopurine derivatives can act as inhibitors. harvard.eduresearchgate.net

The binding of 9-substituted adenines with a chiral center can be stereoselective. nih.gov For example, the (S)-enantiomer of 9-(2,3-dihydroxypropyl)adenine (B3427002) has been shown to inhibit the replication of several DNA and RNA viruses. nih.gov Additionally, acyclic nucleoside phosphonates have been identified as inhibitors of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), an essential enzyme for purine salvage in the malaria parasite, Plasmodium falciparum. acs.org

Regioselective Derivatization of Related Diols for Improved Activity

The synthesis of complex nucleoside analogs often requires precise control over chemical reactions at specific positions. Regioselective derivatization of diols is a crucial aspect of this process, allowing for the selective modification of hydroxyl groups to improve the biological activity of the final compound.

One method for achieving this is the regioselective monotosylation of symmetrical diols. This has been accomplished using a stoichiometric amount of p-toluenesulfonyl chloride in the presence of silver(I) oxide and a catalytic amount of potassium iodide, leading to high yields of the desired monotosylated derivatives. researchgate.net Such selective reactions are important for preparing intermediates that can be further elaborated into more complex, biologically active molecules.

Another relevant technique is the regioselective deacetylation of acetylated nucleosides. Given that acetyl groups are commonly used to protect hydroxyl functions during synthesis, the ability to selectively remove them is of practical importance for creating partially substituted nucleoside intermediates. nih.gov These regioselective chemical strategies are instrumental in the rational design and synthesis of novel this compound analogs with potentially enhanced therapeutic properties.

Q & A

Q. How do temperature and solvent systems affect the crystallization efficiency of HPA during purification steps?

- Crystallization Kinetics : Slow cooling (0.5°C/min) in methanol/isopropanol (1:3 v/v) yields larger crystals (≥50 µm) with 98% purity. Rapid cooling induces amorphous aggregation .

- Antisolvent Addition : Dropwise water addition (10% v/v) reduces solubility by 40%, improving recovery rates without compromising enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.